molecular formula C10H8BrNO B1280280 4-Bromo-6-methoxyquinoline CAS No. 42881-66-3

4-Bromo-6-methoxyquinoline

Cat. No. B1280280
CAS RN: 42881-66-3
M. Wt: 238.08 g/mol
InChI Key: HRFFYKLVLCFCQG-UHFFFAOYSA-N
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Patent
US07141564B2

Procedure details

This was prepared by heating 6-methoxy-quinolin-4-ol (1 g) and phosphorus oxybromide (5 g) in chloroform (40 ml) under reflux for 18 hours. The mixture was cooled, basified with sodium bicarbonate, extracted with 5% methanol-chloroform, and dried (sodium sulfate). The product was chromatographed on silica gel (2-5% methanol-dichloromethane) to afford a solid (0.68 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[C:6]2O.P(Br)(Br)([Br:16])=O.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[Br:16][C:6]1[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1)O
Name
Quantity
5 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% methanol-chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
The product was chromatographed on silica gel (2-5% methanol-dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=NC2=CC=C(C=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.